4-Hydroxy-2-nitrobenzaldehyde
Overview
Description
4-Hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4 It is a derivative of benzaldehyde, featuring both a hydroxyl group and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins, which could potentially be the targets of 4-hydroxy-2-nitrobenzaldehyde .
Mode of Action
It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that aldehydes can participate in various biochemical reactions, including the formation of oximes and hydrazones . These reactions could potentially affect various biochemical pathways.
Result of Action
Based on the known reactions of aldehydes, it can be speculated that the compound may induce changes in the structure and function of its targets, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s efficacy could be influenced by factors such as the physiological state of the organism and the presence of other drugs.
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzaldehydes can participate in various chemical reactions, including those involving enzymes, proteins, and other biomolecules .
Cellular Effects
Nitrobenzaldehydes have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitrobenzaldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are essentially irreversible as the adduct dehydrates .
Metabolic Pathways
It is known that the substrates for the biosynthesis of phenolic compounds, a category that includes nitrobenzaldehydes, are usually primary metabolites such as sugars or amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 4-hydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the ortho position relative to the hydroxyl group.
Another method involves the oxidation of 4-hydroxy-2-nitrotoluene. This process can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in sulfuric acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Reduction: 4-Hydroxy-2-aminobenzaldehyde.
Oxidation: 4-Hydroxy-2-nitrobenzoic acid.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
4-Hydroxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
4-Hydroxybenzaldehyde: Lacks the nitro group, affecting its reactivity in reduction and oxidation reactions.
5-Hydroxy-2-nitrobenzaldehyde: Similar structure but with different positioning of the hydroxyl group, leading to different reactivity and applications.
Uniqueness
4-Hydroxy-2-nitrobenzaldehyde is unique due to the presence of both hydroxyl and nitro groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVFUHTYJLKEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342950 | |
Record name | 4-Hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90151-04-5 | |
Record name | 4-Hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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